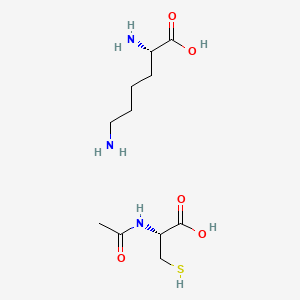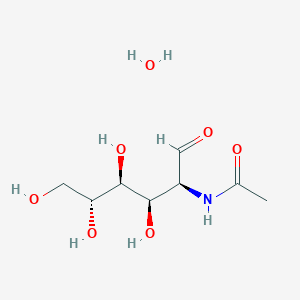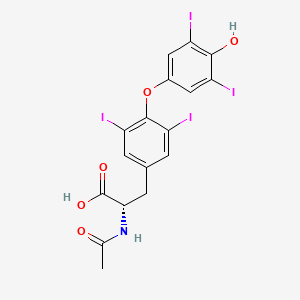
Nastorazepide
Descripción general
Descripción
Z-360, también conocido como Nastorazepide, es un antagonista del receptor de colecistoquinina-2 (CCK2)/gastrina activo por vía oral. Actualmente está en desarrollo como fármaco terapéutico para el cáncer de páncreas. Z-360 ha mostrado potencial para prolongar la supervivencia en modelos de cáncer de páncreas y reducir el dolor en pacientes con cáncer de páncreas avanzado .
Aplicaciones Científicas De Investigación
Z-360 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar el antagonismo del receptor de colecistoquinina-2.
Biología: Investigado por sus efectos sobre la expresión genética y la fosforilación del receptor.
Medicina: Desarrollado como agente terapéutico para el cáncer de páncreas, mostrando potencial en combinación con gemcitabina para prolongar la supervivencia y reducir el dolor
Industria: Posibles aplicaciones en la industria farmacéutica para desarrollar nuevas terapias contra el cáncer.
Mecanismo De Acción
Z-360 ejerce sus efectos uniéndose al receptor de colecistoquinina-2 (CCK2), evitando así la activación del receptor por la gastrina. Esta inhibición bloquea las vías de señalización posteriores, incluida la fosforilación de NR2B y la producción de interleucina-1β (IL-1β). Al suprimir estas vías, Z-360 puede inhibir el crecimiento tumoral y reducir el dolor inducido por el cáncer .
Safety and Hazards
Nastorazepide is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .
Análisis Bioquímico
Biochemical Properties
Nastorazepide plays a significant role in biochemical reactions by binding to the gastrin/cholecystokinin 2 (CCK-2) receptor. This interaction prevents the receptor’s activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells . By inhibiting the CCK-2 receptor, this compound effectively reduces the growth of these tumor cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the activation of the CCK-2 receptor, which is overexpressed in several human cancers . This inhibition leads to a reduction in cell proliferation and tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by preventing the up-regulation of genes associated with tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCK-2 receptor, thereby preventing receptor activation by gastrin . This binding interaction inhibits the downstream signaling pathways that promote tumor cell proliferation and survival . This compound also suppresses the expression of genes involved in tumor growth, such as vascular endothelial growth factor (VEGF), by inhibiting the CCK-2 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound is remarkably resistant to degradation, maintaining over 93% stability within 120 hours of incubation in human blood . Long-term effects on cellular function include sustained inhibition of tumor cell growth and prolonged survival in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as nausea, abdominal pain, vomiting, and fatigue have been reported . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of the CCK-2 receptor . It interacts with enzymes and cofactors that regulate the receptor’s activity, thereby affecting metabolic flux and metabolite levels . The inhibition of the CCK-2 receptor by this compound leads to a decrease in the production of metabolites associated with tumor growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as tumors expressing the CCK-2 receptor . The distribution of this compound within the body is crucial for its therapeutic efficacy and targeting of tumor cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the CCK-2 receptor . This localization is essential for its activity and function, as it allows this compound to effectively inhibit the receptor and prevent tumor cell proliferation . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Z-360 es un derivado de la 1,5-benzodiazepina. La síntesis implica múltiples pasos, incluida la formación del núcleo de benzodiazepina y la posterior funcionalización para introducir los sustituyentes deseados. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente.
Métodos de producción industrial
Los métodos de producción industrial para Z-360 no están ampliamente disponibles en el dominio público. Es probable que la producción implique procesos estándar de fabricación farmacéutica, incluida la síntesis a gran escala, la purificación y la formulación.
Análisis De Reacciones Químicas
Tipos de reacciones
Z-360 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Z-360 puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en Z-360.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de benzodiazepina.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Varios nucleófilos y electrófilos en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Comparación Con Compuestos Similares
Compuestos similares
Devazepide: Otro antagonista del receptor de colecistoquinina con propiedades similares.
Proglumide: Un antagonista no selectivo del receptor de colecistoquinina.
Lorglumide: Un antagonista selectivo del receptor de colecistoquinina-1.
Unicidad de Z-360
Z-360 es único debido a su alta selectividad para el receptor de colecistoquinina-2 y sus posibles efectos terapéuticos en el cáncer de páncreas. A diferencia de otros compuestos similares, Z-360 ha mostrado resultados prometedores en combinación con gemcitabina, prolongando la supervivencia y reduciendo el dolor en estudios preclínicos y clínicos .
Propiedades
IUPAC Name |
3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJCCFFEBCOOIE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209219-38-5 | |
| Record name | Z-360 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NASTORAZEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


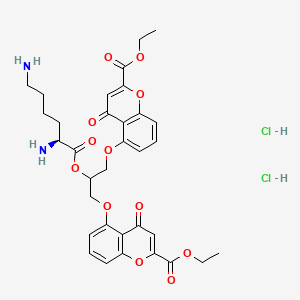
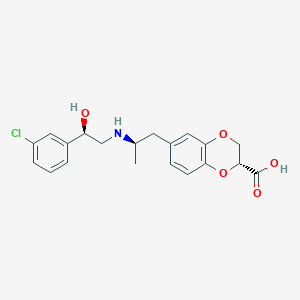


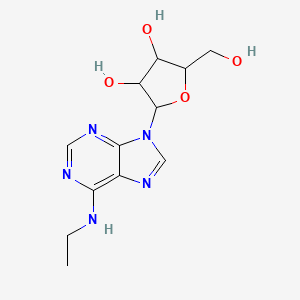
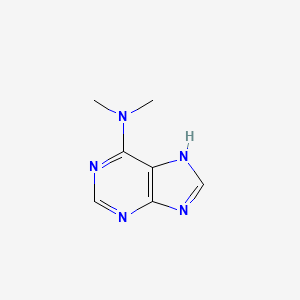
![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)
![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)
